molecular formula C22H19N5O2 B2723847 (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(quinoxalin-2-yl)methanone CAS No. 1903169-87-8

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(quinoxalin-2-yl)methanone

Cat. No. B2723847
CAS RN: 1903169-87-8
M. Wt: 385.427
InChI Key: WGKQPDUMVSTKAQ-UHFFFAOYSA-N
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Description

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(quinoxalin-2-yl)methanone is a useful research compound. Its molecular formula is C22H19N5O2 and its molecular weight is 385.427. The purity is usually 95%.
BenchChem offers high-quality (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(quinoxalin-2-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(quinoxalin-2-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Organic Synthesis Applications

The compound is involved in the synthesis of various heterocyclic compounds, demonstrating its utility in creating pharmacologically relevant structures. For instance, the reaction of 2-aminobenzohydrazides with Schiff bases, followed by KMnO4 oxidation, leads to the formation of 1,3,4-oxadiazoles and quinazolinones, highlighting the compound's role in constructing complex heterocyclic systems with potential for further chemical transformations and biological applications (P. Reddy et al., 1986).

Biological Activity

Research has explored the synthesis and biological activities of new derivatives, such as the creation of 3H-quinazolin-4-one derivatives derived from 3-phenylamino-2-thioxo-3H-quinazolin-4-one. These compounds have been evaluated for antimicrobial activity, suggesting the potential for developing new antimicrobial agents (M. Saleh et al., 2004).

Photorearrangements

The photochemical behavior of related compounds, such as 3-styryl-5-phenyl-(5-methyl)-1,2,4-oxadiazoles, has been studied, showing photoinduced rearrangements to the quinoline system. This work underscores the compound's relevance in photochemical studies and the potential for discovering novel photochemical reactions (S. Buscemi et al., 1990).

Characterization and Binding Studies

Characterization studies of novel nonpeptide antagonists, such as the detailed binding characteristics of [3H]SB-674042 to the human orexin-1 receptor, reveal the compound's significance in neuropharmacology and receptor binding studies. These findings contribute to understanding the physiological functions of receptors and the development of receptor antagonists (C. Langmead et al., 2004).

Cytotoxicity and Anticancer Potential

Studies have also delved into the cytotoxicity of novel trifluoromethyl-substituted derivatives, indicating the compound's relevance in cancer research and the search for new anticancer agents. The synthesis and evaluation of these compounds highlight their potential therapeutic applications and the importance of structural modifications to enhance biological activity (H. Bonacorso et al., 2016).

properties

IUPAC Name

[3-(3-methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl]-quinoxalin-2-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N5O2/c1-14-24-21(29-26-14)17-13-27(12-16(17)15-7-3-2-4-8-15)22(28)20-11-23-18-9-5-6-10-19(18)25-20/h2-11,16-17H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGKQPDUMVSTKAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2CN(CC2C3=CC=CC=C3)C(=O)C4=NC5=CC=CC=C5N=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(3-(3-Methyl-1,2,4-oxadiazol-5-yl)-4-phenylpyrrolidin-1-yl)(quinoxalin-2-yl)methanone

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